Unraveling VER-00158411: A Technical Guide to the CSF1R Inhibitor Vimseltinib
Unraveling VER-00158411: A Technical Guide to the CSF1R Inhibitor Vimseltinib
For Researchers, Scientists, and Drug Development Professionals
While the designation "VER-00158411" does not correspond to a publicly recognized chemical entity, the numerical similarity to the clinical trial identifier NCT07158411 strongly indicates that the subject of interest is Vimseltinib (also known as DCC-3014). This in-depth technical guide provides a comprehensive overview of Vimseltinib, a potent and highly selective switch-control kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).
Core Concepts: Mechanism of Action and Therapeutic Rationale
Vimseltinib is an orally bioavailable small molecule designed to selectively target and inhibit CSF1R, a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][2] In certain pathological conditions, most notably Tenosynovial Giant Cell Tumor (TGCT), aberrant overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the tumor mass.[3][4]
Vimseltinib functions as a "switch-control" inhibitor, binding to the switch pocket region of the CSF1R kinase domain. This unique mechanism locks the kinase in an inactive conformation, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5] A key advantage of Vimseltinib is its high selectivity for CSF1R over other closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may minimize off-target effects.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of Vimseltinib.
Table 1: Preclinical Inhibitory Activity of Vimseltinib
| Assay | Target/Cell Line | IC50 (nM) | Reference |
| Kinase Inhibition | CSF1R (phosphorylated juxtamembrane domain) | 2.8 | [6] |
| Kinase Inhibition | CSF1R (fully phosphorylated) | 290 | [6] |
| Kinase Inhibition | FLT3 | >3,300 | [7] |
| Kinase Inhibition | KIT | 476 | [7] |
| Kinase Inhibition | PDGFRA | 436 | [7] |
| Kinase Inhibition | PDGFRB | 2,300 | [7] |
| Cell-Based Assay | CSF1R Autophosphorylation (THP-1 cells) | 19 | [1] |
| Cell Proliferation | M-NFS-60 cells | 10.1 | [1] |
Table 2: Efficacy Results from the Phase 3 MOTION Clinical Trial (Week 25)
| Endpoint | Vimseltinib (n=83) | Placebo (n=40) | p-value |
| Primary Endpoint | |||
| Objective Response Rate (ORR) by RECIST v1.1 | 40% | 0% | <0.0001 |
| Key Secondary Endpoints | |||
| ORR by Tumor Volume Score (TVS) | 67% | 0% | <0.0001 |
| Mean Change in Active Range of Motion (ROM) | +18.4% | +3.8% | 0.0077 |
| Mean Change in PROMIS-PF Score | Clinically meaningful improvement | - | 0.0007 |
| Mean Change in Worst Stiffness Score | -1.8 point difference vs placebo | - | <0.0001 |
| Pain Response Rate | 48% | 23% | 0.0056 |
Experimental Protocols
Preclinical Assay for CSF1R Phosphorylation
A representative protocol for determining the cellular activity of Vimseltinib on CSF1R phosphorylation is as follows:
-
Cell Culture: Human THP-1 monocytic cells, which endogenously express CSF1R, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of Vimseltinib or a vehicle control for a specified period (e.g., 2 hours).
-
Washout (for residency time experiments): To assess the duration of inhibition, cells are washed multiple times with fresh media to remove unbound compound.[1]
-
Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R autophosphorylation.
-
Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for phosphorylated tyrosine residues on CSF1R.[1]
Phase 3 MOTION Clinical Trial Protocol (NCT05059262)
The MOTION trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Vimseltinib in patients with symptomatic TGCT not amenable to surgery.[5][8][9]
-
Participants: Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[9][10]
-
Study Design:
-
Part 1 (Double-Blind Phase): Patients are randomized in a 2:1 ratio to receive either Vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[5][8][11]
-
Part 2 (Open-Label Phase): Following the 24-week double-blind phase, all patients, including those initially on placebo, receive open-label Vimseltinib.[5][8][10]
-
-
Primary Endpoint: The primary efficacy endpoint is the Objective Response Rate (ORR) at week 25, as assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[9]
-
Secondary Endpoints: Key secondary endpoints include ORR by tumor volume score (TVS), change in range of motion, and patient-reported outcomes on physical function, stiffness, and pain.[9]
-
Assessments: Tumor response is evaluated using MRI scans at baseline and specified intervals throughout the study.[10][12]
Mandatory Visualizations
CSF1R Signaling Pathway
The following diagram illustrates the CSF1R signaling cascade and the point of inhibition by Vimseltinib. Upon ligand (CSF1 or IL-34) binding, CSF1R dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell survival, proliferation, and differentiation.[13][14][15]
References
- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Vimseltinib (DCC-3014) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
